1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride
Overview
Description
1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a biphenyl group, an ethoxyethoxy linker, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate to form 4-biphenylyloxyethanol.
Etherification: The 4-biphenylyloxyethanol is then reacted with 2-chloroethanol to form 2-(4-biphenylyloxy)ethoxyethanol.
Piperazine coupling: The 2-(4-biphenylyloxy)ethoxyethanol is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the desired product.
Hydrochloride formation: Finally, the product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride is unique due to the presence of the biphenyl group, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This makes it a valuable compound for studying protein-ligand interactions and developing new therapeutic agents.
Properties
IUPAC Name |
1-methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-22-11-13-23(14-12-22)15-16-24-17-18-25-21-9-7-20(8-10-21)19-5-3-2-4-6-19;/h2-10H,11-18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOPELYLMMUYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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